molecular formula C20H31N3O B2853968 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea CAS No. 1209893-21-9

1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea

货号 B2853968
CAS 编号: 1209893-21-9
分子量: 329.488
InChI 键: HBAFPQIBVYWSRK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea, also known as CPP-109, is a potent and selective inhibitor of the enzyme histone deacetylase 2 (HDAC2). HDAC2 is an important target for drug discovery due to its role in regulating gene expression and cell differentiation. In recent years, there has been a growing interest in the development of HDAC inhibitors for the treatment of various diseases, including cancer, neurological disorders, and inflammatory conditions. CPP-109 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of alcohol and cocaine addiction.

作用机制

1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea exerts its pharmacological effects by inhibiting the activity of HDAC2. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC2, 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea increases the acetylation of histones, leading to the activation of genes that are involved in various cellular processes, including cell differentiation, apoptosis, and inflammation. The specific mechanism by which 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea exerts its effects on addiction and cognitive function is not fully understood, but it is thought to involve changes in gene expression that lead to alterations in neuronal plasticity and synaptic function.
Biochemical and physiological effects:
1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to its effects on gene expression and cellular processes, 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its effects on addiction and cognitive function. 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has also been shown to reduce oxidative stress and inflammation in animal models of disease.

实验室实验的优点和局限性

One of the major advantages of 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea is its selectivity for HDAC2, which reduces the risk of off-target effects and toxicity. 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea is also highly potent and has been shown to be effective at low concentrations in preclinical models. However, one limitation of 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the effects of 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea on addiction and cognitive function may be influenced by a number of factors, including the dose, duration of treatment, and route of administration.

未来方向

There are several potential future directions for research on 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea. One area of interest is the development of more potent and selective HDAC inhibitors that can be used to target specific disease pathways. Another area of interest is the investigation of the effects of 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea on other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, there is a need for further clinical trials to investigate the safety and efficacy of 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea in humans, particularly for the treatment of addiction and cognitive dysfunction.

合成方法

1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 1-cyclopentylpiperidine-4-carboxylic acid, which is then converted to its corresponding acid chloride. The acid chloride is then reacted with 3,4-dimethylphenyl isocyanate to form the urea intermediate. Finally, the urea intermediate is treated with formaldehyde and sodium cyanoborohydride to yield 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea in high yield and purity.

科学研究应用

1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has been extensively studied in preclinical models for its potential therapeutic applications. In animal studies, 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has been shown to reduce alcohol and cocaine self-administration, as well as decrease drug-seeking behavior in rats. 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In addition, 1-((1-Cyclopentylpiperidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea has anti-inflammatory effects and has been shown to reduce inflammation in models of rheumatoid arthritis and inflammatory bowel disease.

属性

IUPAC Name

1-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O/c1-15-7-8-18(13-16(15)2)22-20(24)21-14-17-9-11-23(12-10-17)19-5-3-4-6-19/h7-8,13,17,19H,3-6,9-12,14H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAFPQIBVYWSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Cyclopentylpiperidin-4-yl)methyl]-3-(3,4-dimethylphenyl)urea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。